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Compound of Interest

Compound Name: 2-Methoxybenzoylacetonitrile

Cat. No.: B1588101 Get Quote

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique

in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the

vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds

stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed

radiation. The resulting spectrum is a unique "fingerprint," providing invaluable structural

information about the functional groups present. This guide provides an in-depth analysis of the

FT-IR spectrum of 2-Methoxybenzoylacetonitrile (also known as 3-(2-methoxyphenyl)-3-

oxopropanenitrile), a compound featuring a rich array of functional groups that serve as an

excellent case study for spectral interpretation. Understanding this spectrum is critical for

researchers in drug development and organic synthesis for identity confirmation, purity

assessment, and reaction monitoring.

Molecular Structure: A Multifunctional Landscape
To properly interpret the FT-IR spectrum, we must first understand the molecular architecture of

2-Methoxybenzoylacetonitrile. Its chemical formula is C₁₀H₉NO₂.[1] The structure is

characterized by several key functional groups, each with distinct vibrational signatures:

Aryl Ketone: A carbonyl group (C=O) conjugated with an ortho-substituted benzene ring.

Nitrile: A carbon-nitrogen triple bond (-C≡N).

Aromatic Ether: A methoxy group (-OCH₃) attached to the benzene ring.
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Methylene Group: An aliphatic -CH₂- group situated between the carbonyl and nitrile

functionalities.

Ortho-Disubstituted Benzene Ring: The aromatic core with substituents at adjacent positions.

Each of these groups will give rise to characteristic absorption bands in the FT-IR spectrum.

Deconstructing the Spectrum: A Guided
Interpretation
The FT-IR spectrum of 2-Methoxybenzoylacetonitrile is best analyzed by dissecting it into

regions corresponding to the vibrations of its constituent functional groups.

The Nitrile Group (-C≡N) Stretch
The carbon-nitrogen triple bond stretch is one of the most readily identifiable peaks in an IR

spectrum due to its characteristic position and appearance.

Expected Frequency: For aromatic nitriles, this vibration typically occurs in the 2240–2220

cm⁻¹ range.[2] The conjugation with the aromatic system slightly lowers the frequency

compared to saturated nitriles (2260–2240 cm⁻¹).[2]

Spectral Signature: This peak is expected to be sharp and of strong intensity.[2][3] Its unique

position in a relatively uncongested region of the spectrum makes it a powerful diagnostic

tool for confirming the presence of the nitrile moiety.[2]

The Carbonyl Group (C=O) Stretch
The carbonyl stretch is typically the most intense absorption in the spectrum due to the large

change in dipole moment during the vibration.

Expected Frequency: For α,β-unsaturated or aryl ketones, the C=O stretching vibration is

observed in the 1685–1666 cm⁻¹ region.[4] The electron-donating resonance effect of the

benzene ring and the methoxy group weakens the C=O double bond, shifting its absorption

to a lower wavenumber compared to a simple aliphatic ketone (ca. 1715 cm⁻¹).[4]

Spectral Signature: A very strong and sharp absorption band.
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Aromatic and Aliphatic C-H Stretching Region (3100-
2800 cm⁻¹)
This region contains signals from the C-H bonds of both the aromatic ring and the aliphatic

methylene and methoxy groups.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically

appear as multiple weak to medium, sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The asymmetric and symmetric stretching vibrations of the methylene

(-CH₂) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹. These are typically

observed between 2960 cm⁻¹ and 2850 cm⁻¹.

The Aromatic "Fingerprint" Region (1600-1400 cm⁻¹ and
below)
The region below 1600 cm⁻¹ is often complex but provides critical structural information,

particularly about the aromatic system.

Aromatic C=C Stretches: The in-plane stretching vibrations of the carbon-carbon bonds

within the benzene ring result in a series of sharp bands of variable intensity, typically around

1600, 1580, 1500, and 1450 cm⁻¹.

Aryl Ether C-O Stretches: The methoxy group gives rise to two characteristic C-O stretching

bands. The asymmetric stretch (Ar-O) is typically stronger and appears around 1250 cm⁻¹.

The symmetric stretch (O-CH₃) is found near 1040 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be

determined from strong absorptions in the 900-690 cm⁻¹ region. For an ortho-disubstituted

ring, a strong band is expected around 750 cm⁻¹.

Summary of Key Vibrational Frequencies
The expected FT-IR absorption bands for 2-Methoxybenzoylacetonitrile are summarized

below.
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

> 3000 Aromatic C-H C-H Stretch Medium, Sharp

< 3000
Aliphatic C-H (-CH₂-, -

OCH₃)
C-H Stretch Medium, Sharp

2240 - 2220 Nitrile (-C≡N) C≡N Stretch Strong, Sharp

1685 - 1666 Aryl Ketone (C=O) C=O Stretch Very Strong, Sharp

~1600, 1580, 1500 Aromatic Ring C=C In-Ring Stretch Medium to Strong

~1450 Methylene (-CH₂)
CH₂ Scissoring

(Bending)
Medium

~1250 Aryl Ether (Ar-O-C)
Asymmetric C-O-C

Stretch
Strong

~1040 Aryl Ether (Ar-O-C)
Symmetric C-O-C

Stretch
Medium

~750 Aromatic Ring
C-H Out-of-Plane

Bend (Ortho)
Strong

Experimental Workflow for FT-IR Analysis
Obtaining a high-quality FT-IR spectrum of a solid sample like 2-Methoxybenzoylacetonitrile
requires careful sample preparation. The Potassium Bromide (KBr) pellet method is a standard

and reliable technique.
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Sample Preparation

Spectral Acquisition & Analysis

1. Grind Sample
(1-2 mg of sample + 100-200 mg KBr)

2. Press Pellet
(Under high pressure)

Homogenous Mixture

3. Mount Pellet
in Spectrometer

Transparent Pellet

4. Acquire Spectrum
(Collect background & sample scans)

Ready for Analysis

5. Data Processing
(Baseline correction, normalization)

Raw Data (Interferogram)

6. Interpretation
(Peak assignment & structural analysis)

Processed Spectrum

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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